molecular formula C6H7ClN2O2 B8782676 (6-Chloro-4-methoxypyridazin-3-YL)methanol

(6-Chloro-4-methoxypyridazin-3-YL)methanol

Cat. No. B8782676
M. Wt: 174.58 g/mol
InChI Key: FNWAACINLBIQHV-UHFFFAOYSA-N
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Patent
US07122546B2

Procedure details

DIBAL (1N solution in THF, 4 mL) is added to a stirred solution of 6-chloro-4-methoxy-pyridazine-3-carboxylic acid methyl ester (182 mg, 0.9 mmol) in CH2Cl2 (10 mL) cooled to 0° C. The solution is stirred at 0° C. for 3 hours. Excess (Na2SO4).10H2O is then added and the mixture is stirred at room temperature for 45 minutes. The solid is washed with EtOAc, filtered, and the filtrate evaporated in vacuo. The resulting alcohol is used without further purification in the next step.
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
182 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(C[AlH]CC(C)C)C.C[O:11][C:12]([C:14]1[N:15]=[N:16][C:17]([Cl:22])=[CH:18][C:19]=1[O:20][CH3:21])=O.[O-]S([O-])(=O)=O.[Na+].[Na+]>C(Cl)Cl>[Cl:22][C:17]1[N:16]=[N:15][C:14]([CH2:12][OH:11])=[C:19]([O:20][CH3:21])[CH:18]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
182 mg
Type
reactant
Smiles
COC(=O)C=1N=NC(=CC1OC)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution is stirred at 0° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred at room temperature for 45 minutes
Duration
45 min
WASH
Type
WASH
Details
The solid is washed with EtOAc
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting alcohol is used without further purification in the next step

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
ClC1=CC(=C(N=N1)CO)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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